

physical and chemical properties of 2,6-Difluoro-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluoro-3-nitropyridine

Cat. No.: B1354151

[Get Quote](#)

An In-depth Technical Guide to **2,6-Difluoro-3-nitropyridine**

Introduction

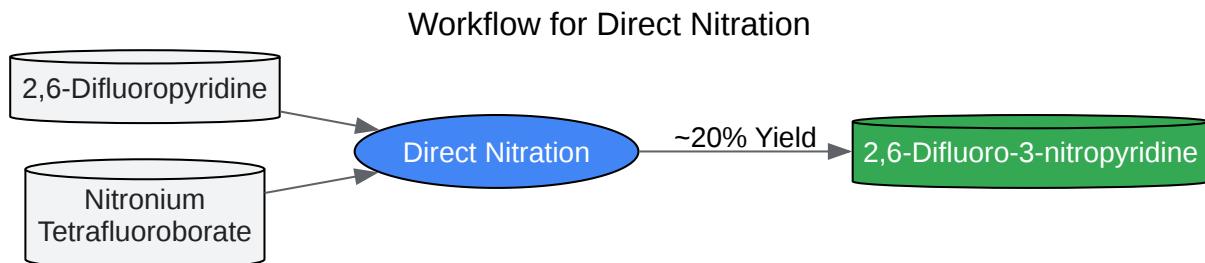
2,6-Difluoro-3-nitropyridine is a valuable fluorinated heterocyclic compound extensively utilized in organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Physical and Chemical Properties

2,6-Difluoro-3-nitropyridine is typically a colorless to light yellow liquid or solid at room temperature.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	58602-02-1	[1]
Molecular Formula	C ₅ H ₂ F ₂ N ₂ O ₂	[1] [2]
Molecular Weight	160.08 g/mol	[1]
Appearance	Colorless to light yellow liquid or solid/semi-solid	[1] [2]
Melting Point	6 °C	[1]
Boiling Point	218-220 °C (at 760 Torr)	[1]
Density	1.555 ± 0.06 g/cm ³ (at 20 °C)	[1]
Flash Point	110.4 ± 25.9 °C	[1]
pKa	-10.13 ± 0.10 (Predicted)	[1]
Storage	Inert atmosphere, 2-8°C	[1] [3]
Purity	Typically ≥95-98%	[2] [4]
InChI Key	GFDZKTFHLUFNPC- UHFFFAOYSA-N	
SMILES	O=--INVALID-LINK--[O-]	[2] [3]

Experimental Protocols


The synthesis of **2,6-Difluoro-3-nitropyridine** can be achieved through several routes. The most common methods are detailed below.

Method 1: Direct Nitration of 2,6-Difluoropyridine

This method involves the direct nitration of 2,6-difluoropyridine using a nitrating agent. While the yield may be modest, it is a direct approach to introduce the nitro group at the 3-position.

Reaction: 2,6-Difluoropyridine → **2,6-Difluoro-3-nitropyridine**

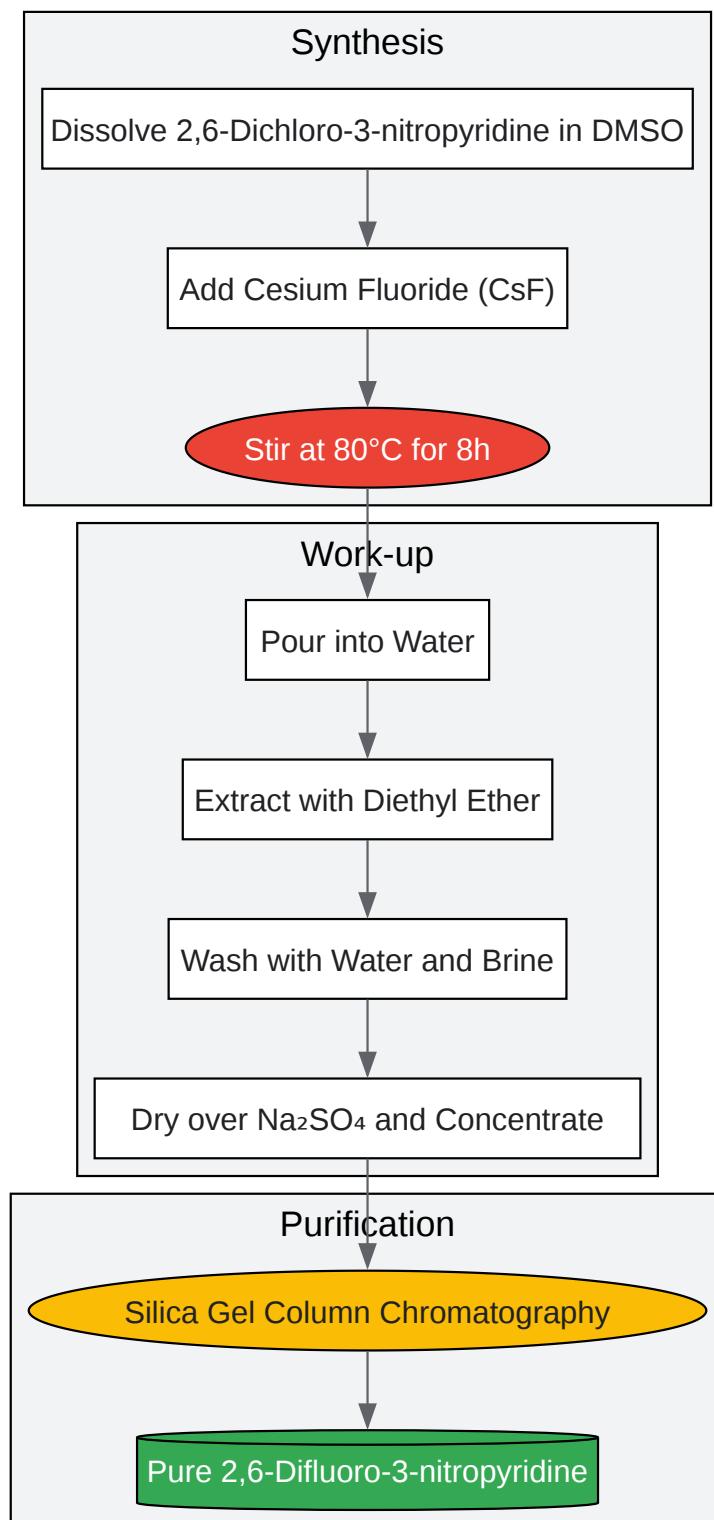
Procedure: Direct nitration of 2,6-difluoropyridine with nitronium tetrafluoroborate can yield 3-nitro-2,6-difluoropyridine.[1] A reported yield for this reaction is approximately 20%. [1]

[Click to download full resolution via product page](#)

Caption: Direct Nitration of 2,6-Difluoropyridine.

Method 2: Halogen Exchange from 2,6-Dichloro-3-nitropyridine

A more common and higher-yielding synthesis involves a halogen exchange (Halex) reaction, where the chlorine atoms of 2,6-dichloro-3-nitropyridine are substituted with fluorine atoms using a fluoride salt.


Reaction: 2,6-Dichloro-3-nitropyridine + CsF → **2,6-Difluoro-3-nitropyridine**

Detailed Protocol: This procedure is adapted from a general method for the synthesis of fluorinated pyridines.[1]

- **Reaction Setup:** Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as dimethyl sulfoxide (DMSO) at room temperature in a reaction vessel.
- **Addition of Fluorinating Agent:** Add a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), to the mixture.[1][5]
- **Reaction Conditions:** Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 8 hours) in the air.[1]

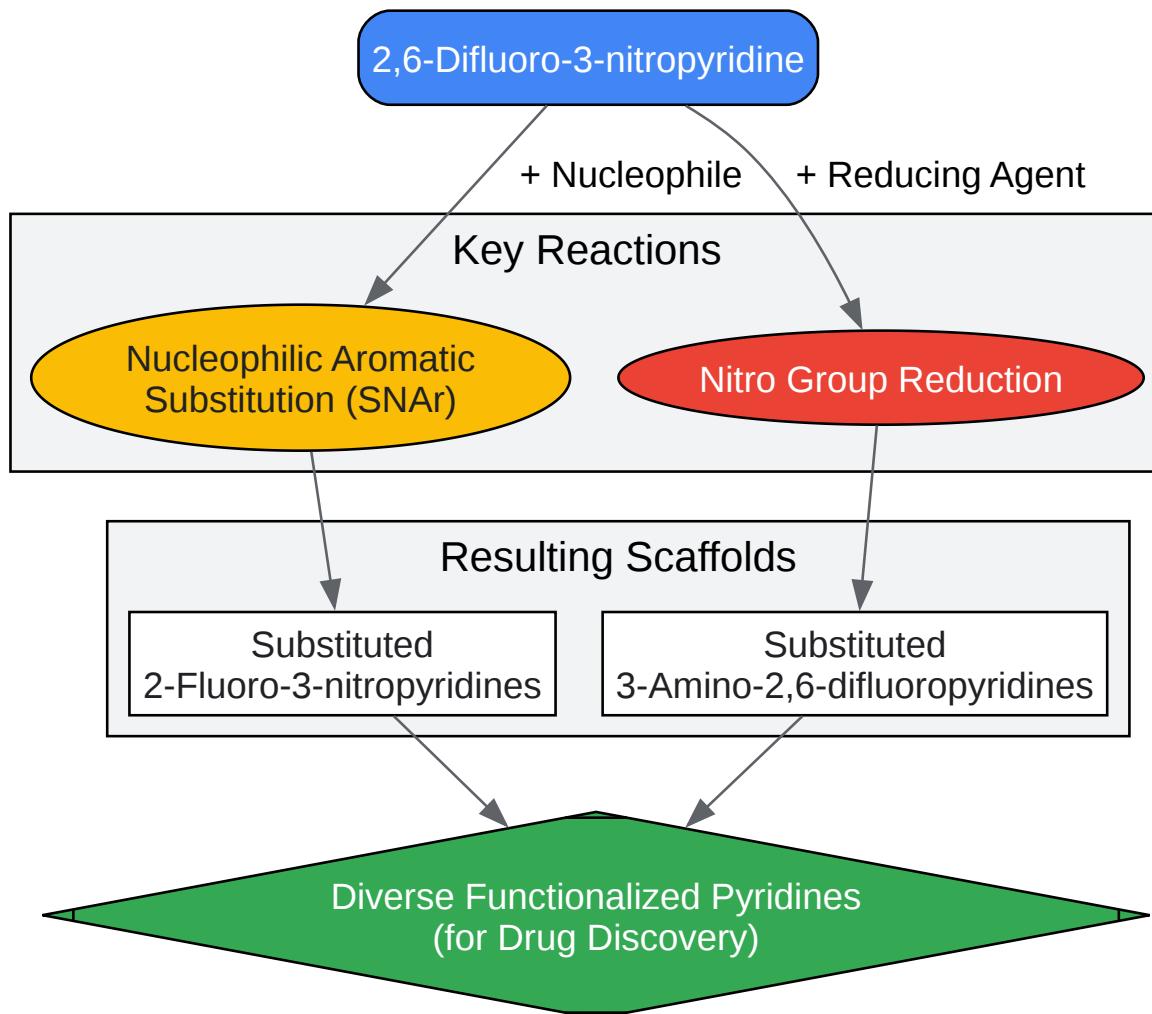
- Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with an organic solvent like diethyl ether (Et_2O).
- Washing: Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) and concentrate it under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography, using a solvent system such as an ethyl acetate/hexane gradient, to afford the final product.[\[1\]](#)

Workflow for Halogen Exchange Synthesis and Purification

[Click to download full resolution via product page](#)**Caption: Synthesis and Purification of 2,6-Difluoro-3-nitropyridine.**

Chemical Reactivity and Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[6] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.


2,6-Difluoro-3-nitropyridine serves as a key intermediate in the synthesis of various substituted pyridines. The fluorine and nitro groups can be displaced or transformed to introduce other functionalities.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the 2-position, are susceptible to displacement by nucleophiles. This reactivity allows for the introduction of a wide range of substituents (e.g., amines, alcohols, thiols) to build more complex molecular architectures. The electron-withdrawing nitro group further activates the ring towards such substitutions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This provides a pathway to 3-aminopyridine derivatives, which are common motifs in pharmacologically active compounds.

Applications in Drug Discovery: Due to its reactivity, **2,6-Difluoro-3-nitropyridine** is a building block for creating libraries of compounds for high-throughput screening. It has been used in the synthesis of potential therapeutic agents. For example, derivatives of fluorinated pyridines are explored for various biological activities, and this compound provides a key starting point for such explorations.^{[7][8]} While specific signaling pathways involving **2,6-difluoro-3-nitropyridine** itself are not documented, its derivatives are designed to target a wide array of biological targets, including kinases and other enzymes.^[7]

Chemical Utility of 2,6-Difluoro-3-nitropyridine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluoro-3-nitropyridine CAS#: 58602-02-1 [m.chemicalbook.com]
- 2. 2,6-difluoro-3-nitropyridine 95% | CAS: 58602-02-1 | AChemBlock [achemblock.com]

- 3. 58602-02-1|2,6-Difluoro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [physical and chemical properties of 2,6-Difluoro-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354151#physical-and-chemical-properties-of-2-6-difluoro-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

